

Application Notes: Rapamycin Administration for In Vivo Studies

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Introduction

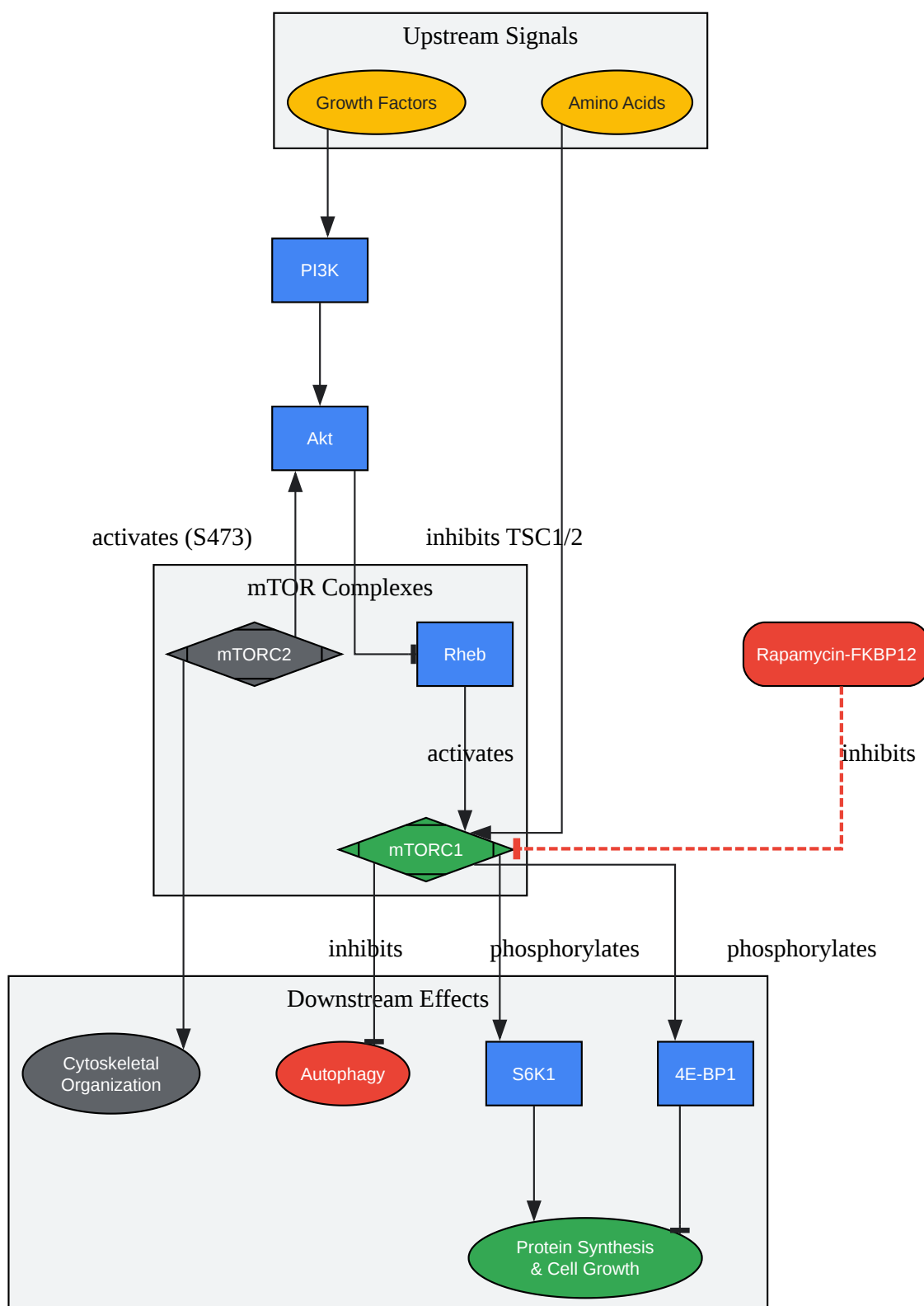
Rapamycin, a macrolide compound, is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Its function within the mTOR signaling pathway has established it as an indispensable tool in diverse research areas, including aging, oncology, and immunology.[1] The success of preclinical in vivo studies using rapamycin is critically dependent on appropriate dosage, formulation, and the route of administration.[1] These application notes provide comprehensive protocols and summarized data to assist researchers in the design and execution of robust in vivo experiments with rapamycin.

Mechanism of Action: The mTOR Signaling Pathway

mTOR functions as the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5][6]

- mTORC1, which is sensitive to rapamycin, integrates signals from growth factors (like insulin and IGF-1), amino acids, and energy status to control anabolic processes.[4][7] When activated, mTORC1 promotes protein synthesis and cell growth by phosphorylating key substrates such as S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[2]
- mTORC2 is generally considered insensitive to acute rapamycin treatment and primarily regulates cell survival and cytoskeletal organization by activating kinases like Akt.[4][5]

Rapamycin exerts its inhibitory effect by first binding to the intracellular receptor FKBP12. The resulting rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR within the mTORC1 complex, preventing it from phosphorylating its downstream targets.[6]



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Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin.

Quantitative Data Summary

The dosage and administration route of rapamycin are critical variables that influence experimental outcomes. The following tables summarize common dosing strategies from various in vivo studies.

Table 1: Rapamycin Dosing in Longevity and Aging Studies

Animal Model	Administration Route	Dosage	Dosing Schedule	Key Finding	Reference
Genetically heterogeneous mice	Dietary (encapsulated)	14 ppm (~2.24 mg/kg/day)	Continuous, from 270 or 600 days of age	Significantly extended median and maximal lifespan in both sexes.	[8]
Genetically heterogeneous mice	Dietary (encapsulated)	42 ppm (~7 mg/kg/day)	Continuous, from 9 months of age	Increased median lifespan by 23% in males and 26% in females.	[9]
C57BL/6J Mice	Intraperitoneal (i.p.)	2 mg/kg	Every 5 days	Extended lifespan in females with reduced metabolic side effects.	[10][11]
C57BL/6J Mice	Intraperitoneal (i.p.)	8 mg/kg/day	Daily for 3 months, starting at 20-21 months	Increased life expectancy up to 60% in males; no significant increase in females at this dose.	[12]
UMHET4 Mice	Dietary (encapsulated)	42 mg/kg of food	Continuous, from 14 months of age	Delayed age-related hearing loss.	[13]

| Aged Rats | Dietary | Low-dose (unspecified ppm) | Continuous, from 19 to 34 months of age | Prevented age-related decline in brain blood flow and memory. [\[\[14\]](#) |

Table 2: Rapamycin Dosing for In Vivo Cancer Models | Mouse Strain | Tumor Model | Administration Route | Dosage | Dosing Schedule | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | PyV-mT Transgenic | Mammary Carcinoma (Met-1) | Intraperitoneal (i.p.) | 0.19, 0.75, 3.0, 12.0 mg/kg | Daily | Dose-dependent inhibition of tumor growth. [\[\[15\]](#) | | HER-2/neu Transgenic | Mammary Tumors | Subcutaneous (s.c.) | 1.5 mg/kg | 3 times/week for 2 weeks, then 2 weeks off (intermittent) | Increased lifespan and reduced tumorigenesis. [\[\[16\]](#) | | p53-/- | Spontaneous Tumors | Oral Gavage | 0.5 mg/kg/day | 5 days on, 9 days off | Used a nanoformulated micelle formulation (Rapatar). [\[\[1\]\[17\]](#) | | Xenografts | Pediatric Solid Tumors & ALL | Intraperitoneal (i.p.) | 5 mg/kg | Daily for 5 days, for 6 consecutive weeks | Broad antitumor activity, with objective responses in rhabdoid, rhabdomyosarcoma, and ALL models. [\[\[18\]](#) |

Table 3: Rapamycin Dosing for Other In Vivo Models | Animal Model | Study Type | Administration Route | Dosage | Vehicle/Formulation | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | C57BL/6J Mouse | Muscle Atrophy Prevention | Intraperitoneal (i.p.) | 1 mg/kg/day | 2% carboxymethylcellulose [\[\[1\]](#) | | C57BL/6 Mice | High-Fat Diet-Induced Obesity | Intraperitoneal (i.p.) | 1.5 mg/kg | 3 times/week, every other week | Completely prevented weight gain. [\[\[19\]](#) | | C57BL/6 Mice | High-Fat Diet-Induced Obesity | Oral Gavage | 1.5 mg/kg | 3 times/week, every other week | Did not prevent weight gain, showing lower bioavailability than i.p. [\[\[19\]](#) | | Long-Evans Rats | Alzheimer's Disease Model | Intraperitoneal (i.p.) | 8 mg/kg | Single dose | Increased cerebral glucose metabolism. [\[\[20\]\[21\]](#) |

Experimental Protocols

Due to its poor water solubility, rapamycin requires a suitable vehicle for effective in vivo administration.[\[22\]](#) The choice of administration route depends on the experimental design, duration, and desired pharmacokinetic profile.

Protocol 1: Preparation and Administration via Intraperitoneal (i.p.) Injection

This method ensures high bioavailability and rapid peak systemic levels.[\[19\]\[22\]](#) It is suitable for short-term and intermittent dosing studies.

Materials:

- Rapamycin powder
- 100% Ethanol
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 400 (PEG 400)
- Tween 80 (Polysorbate 80)
- Sterile Phosphate-Buffered Saline (PBS) or sterile water
- Sterile microcentrifuge tubes
- Sterile 0.22 μm syringe filter
- Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

- Prepare Rapamycin Stock Solution (e.g., 50 mg/mL):
 - Dissolve rapamycin powder in 100% ethanol.[\[1\]](#)[\[22\]](#) For example, add 2 mL of 100% ethanol to 100 mg of rapamycin.
 - Vortex thoroughly until the powder is completely dissolved.
 - Store the stock solution in small aliquots at -80°C to prevent repeated freeze-thaw cycles.
[\[1\]](#)[\[22\]](#)
- Prepare Working Solution on the Day of Injection:
 - Thaw one aliquot of the rapamycin stock solution.
 - Prepare a fresh vehicle solution. A commonly used vehicle consists of 5% PEG 400 and 5% Tween 80 in sterile water or PBS.[\[22\]](#)[\[23\]](#)

- Dilute the ethanol stock solution into the vehicle to achieve the final desired concentration (e.g., 1 mg/mL). Note: The final ethanol concentration should be kept low (typically <5%) to avoid toxicity.
- Vortex the working solution vigorously. If precipitates form, gentle warming and sonication may aid dissolution.[\[22\]](#)
- Filter the final working solution through a 0.22 μ m sterile syringe filter before injection to ensure sterility and remove any micro-precipitates.[\[1\]](#)[\[22\]](#)
- Intraperitoneal (i.p.) Administration:
 - Weigh the animal to calculate the precise injection volume based on the target dose (e.g., for a 2 mg/kg dose in a 25g mouse using a 1 mg/mL solution, inject 50 μ L).
 - Properly restrain the mouse, exposing the lower abdominal quadrants.
 - Insert the needle at a shallow angle (15-20 degrees) into the lower left or right quadrant, avoiding the midline to prevent damage to the bladder or cecum.
 - Aspirate briefly to ensure no fluid (urine or blood) is drawn, then inject the solution smoothly.

Protocol 2: Preparation and Administration via Oral Gavage

Oral gavage allows for precise oral dosing but has lower bioavailability compared to i.p. injection.[\[19\]](#)[\[22\]](#) It is often used when parenteral administration is not desired.

Materials:

- Rapamycin powder
- Vehicle: e.g., 0.5% Methylcellulose or 2% Carboxymethylcellulose (CMC) in sterile water[\[1\]](#)
- Mortar and pestle or homogenizer
- Sterile water

- Appropriately sized oral gavage needles (stainless steel, ball-tipped)

Procedure:

- Prepare Vehicle Solution:
 - To make a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.[\[1\]](#) Mix thoroughly.
- Prepare Rapamycin Suspension:
 - Weigh the required amount of rapamycin powder.
 - Triturate the powder with a small amount of the vehicle in a mortar to form a smooth, uniform paste.[\[1\]](#)
 - Gradually add the remaining vehicle while mixing continuously to achieve the desired final concentration.
- Oral Gavage Administration:
 - Weigh the animal to calculate the administration volume.
 - Measure the correct insertion length for the gavage needle (from the tip of the animal's nose to the last rib).
 - Restrain the animal securely in a vertical position.
 - Gently insert the ball-tipped needle into the mouth, over the tongue, and advance it smoothly down the esophagus to the pre-measured mark. Do not force the needle.
 - Administer the suspension slowly and steadily.

Protocol 3: Administration via Dietary Formulation

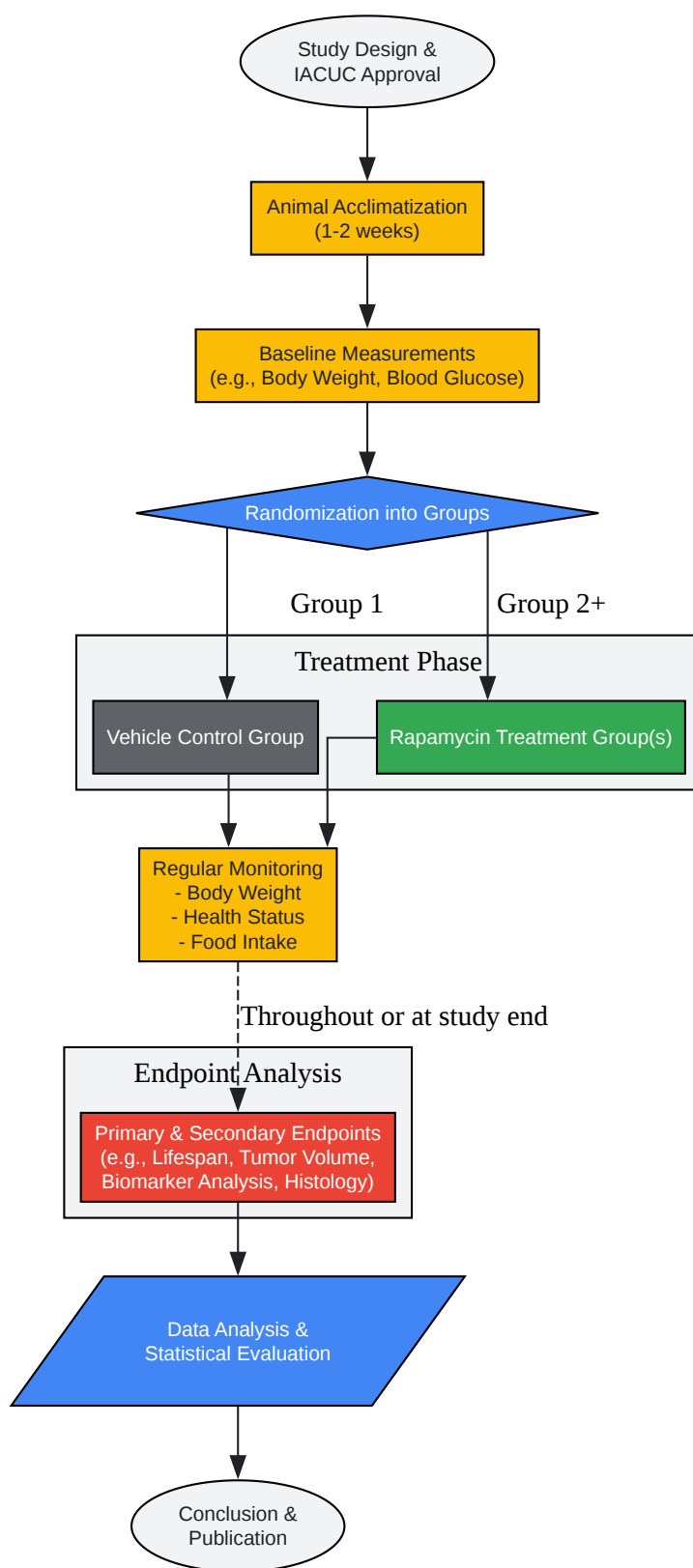
This non-invasive method is ideal for long-term, chronic studies, especially in the context of aging research.[\[22\]](#) It relies on encapsulating rapamycin to improve stability and bioavailability.

Procedure:

- Dietary administration is typically achieved by partnering with specialized vendors who can incorporate microencapsulated rapamycin into standard rodent chow at a specified concentration (e.g., 14 ppm or 42 ppm).[8][9][13]
- The encapsulation protects rapamycin from degradation and masks its taste, ensuring consistent consumption.
- The control diet should contain the encapsulation matrix (e.g., Eudragit) without the active drug to properly control for any effects of the vehicle itself.[12]
- Food consumption should be monitored periodically to estimate the actual daily dose received by the animals, as this can vary with age, sex, and treatment effects.
- Rapamycin-containing food should be stored at -20°C to maintain stability.[22]

Experimental Workflow Visualization

A typical in vivo study involving rapamycin follows a structured workflow to ensure reproducibility and validity of the results.



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Caption: A standard workflow for conducting an *in vivo* rapamycin study.

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